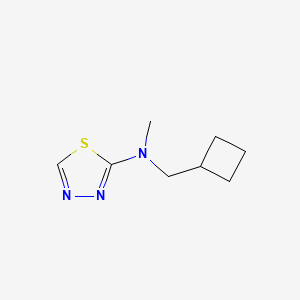

N-(cyclobutylmethyl)-N-methyl-1,3,4-thiadiazol-2-amine

Description

N-(cyclobutylmethyl)-N-methyl-1,3,4-thiadiazol-2-amine is a substituted 1,3,4-thiadiazole derivative characterized by a cyclobutylmethyl group attached to the amine nitrogen of the thiadiazole core. The 1,3,4-thiadiazole scaffold is a heterocyclic system known for its diverse bioactivity, including antimicrobial, antiviral, and antioxidant properties . The cyclobutylmethyl substituent introduces steric and electronic effects that may modulate its pharmacological profile compared to other analogs.

Properties

IUPAC Name |

N-(cyclobutylmethyl)-N-methyl-1,3,4-thiadiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3S/c1-11(5-7-3-2-4-7)8-10-9-6-12-8/h6-7H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUMVBHAODOQHRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1CCC1)C2=NN=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyclobutylmethyl)-N-methyl-1,3,4-thiadiazol-2-amine typically involves the reaction of cyclobutylmethylamine with methyl isothiocyanate, followed by cyclization to form the thiadiazole ring. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the cyclization process. The reaction is usually carried out in an organic solvent like dichloromethane or ethanol under reflux conditions.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time precisely. The purification process typically includes recrystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-(cyclobutylmethyl)-N-methyl-1,3,4-thiadiazol-2-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to produce amines or other reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions where the thiadiazole ring is substituted with different functional groups using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Lithium aluminum hydride in tetrahydrofuran or sodium borohydride in ethanol.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine or pyridine.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Amines or other reduced derivatives.

Substitution: Various substituted thiadiazoles depending on the reagents used.

Scientific Research Applications

N-(cyclobutylmethyl)-N-methyl-1,3,4-thiadiazol-2-amine has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases due to its unique chemical structure and biological activity.

Industry: Utilized in the development of new materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(cyclobutylmethyl)-N-methyl-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares N-(cyclobutylmethyl)-N-methyl-1,3,4-thiadiazol-2-amine with other 1,3,4-thiadiazol-2-amine derivatives, focusing on structural variations, biological activities, and physicochemical properties.

Structural Analogues and Substituent Effects

- Cyclobutylmethyl vs. However, steric hindrance from the cyclobutane ring may reduce binding affinity to certain targets .

- Methylamine vs. Bulkier Groups: The N-methyl group is smaller than substituents like benzimidazole or quinoline, possibly favoring metabolic stability but limiting π-π interactions critical for enzyme inhibition (e.g., GSK-3 or viral proteases) .

Physicochemical and ADME Properties

- Lipophilicity (LogP) : Cyclobutylmethyl derivatives are predicted to have higher LogP values (∼2.5–3.0) compared to polar analogs like N-methyl-1,3,4-thiadiazol-2-amine (LogP ∼1.2) due to the hydrophobic cyclobutane ring. This may enhance blood-brain barrier penetration but increase hepatotoxicity risk .

- Metabolic Stability : The N-methyl group may reduce susceptibility to oxidative metabolism compared to benzyl or allylidene substituents, which are prone to CYP450-mediated degradation .

Biological Activity

N-(cyclobutylmethyl)-N-methyl-1,3,4-thiadiazol-2-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and comparative studies with related compounds.

The synthesis of this compound typically involves the reaction of cyclobutylmethylamine with methyl isothiocyanate. The cyclization process is facilitated by bases such as sodium hydroxide or potassium carbonate in organic solvents like dichloromethane or ethanol under reflux conditions. This method allows for the efficient production of the thiadiazole ring structure which is crucial for its biological activity.

Antimicrobial Properties

Research indicates that derivatives of 1,3,4-thiadiazole, including this compound, exhibit notable antimicrobial activity. Studies have shown that these compounds can inhibit the growth of various bacterial strains and fungi. The presence of the thiadiazole moiety is believed to enhance the interaction with microbial targets, leading to effective inhibition .

Anticancer Activity

Several studies have highlighted the anticancer potential of this compound. For instance, a recent study demonstrated that derivatives of 1,3,4-thiadiazole displayed significant antiproliferative effects against human cancer cell lines such as MCF-7 (breast cancer), HepG-2 (liver cancer), and HCT-116 (colon cancer). The compound this compound was shown to induce apoptosis and cell cycle arrest in these cancer cells .

The mechanism underlying its anticancer activity may involve the inhibition of specific enzymes related to cell proliferation and survival pathways. For example, one study reported that certain thiadiazole derivatives exhibited EGFR inhibitory activity with IC50 values comparable to established chemotherapeutic agents like gefitinib .

The biological activity of this compound can be attributed to its ability to interact with various molecular targets within cells. This includes:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for cancer cell survival.

- Induction of Apoptosis : It has been observed to activate apoptotic pathways via mitochondrial mechanisms, leading to increased reactive oxygen species (ROS) levels in cancer cells .

Comparative Analysis

To better understand the unique properties of this compound, it can be compared with other similar compounds:

| Compound Name | Structure Comparison | Notable Activity |

|---|---|---|

| N-(cyclopropylmethyl)-N-methyl-1,3,4-thiadiazol-2-amine | Cyclopropyl group instead of cyclobutyl | Similar antimicrobial properties |

| N-(cyclobutylmethyl)-N-ethyl-1,3,4-thiadiazol-2-amine | Ethyl group instead of methyl | Varying efficacy against different cancer types |

| N-(cyclobutylmethyl)-N-methyl-1,3,4-oxadiazol-2-amine | Oxadiazole ring instead of thiadiazole | Different pharmacological profile |

The unique combination of functional groups in this compound contributes to its distinct biological properties and potential therapeutic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.